molecular formula C16H14N2O2 B8787486 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid CAS No. 906477-11-0

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid

Cat. No. B8787486
M. Wt: 266.29 g/mol
InChI Key: IGQTXCJPEBNVRQ-UHFFFAOYSA-N
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Patent
US07728009B1

Procedure details

1-Ethyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylic acid ethyl ester (2.2 g, 7.48 mmol) is dissolved in THF (20 ml), followed by the addition of aqueous lithium hydroxide solution (2.0 N, 7.5 ml, 2.0 eq.). The mixture is heated at 50° C. overnight. THF is stripped off under reduced pressure, and the residue is diluted with water (10 ml), basified to pH=4˜5. The solid precipitate is collected, washed with water and ether, dried under high vacuum to give the title compound. LCMS 267 (M+1).
Name
1-Ethyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylic acid ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][CH:14]=2)[N:9]([CH2:11][CH3:12])[CH:10]=1)=[O:5])C.[OH-].[Li+]>C1COCC1.O>[CH2:11]([N:9]1[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=[C:8]1[C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
1-Ethyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylic acid ethyl ester
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(N(C1)CC)C1=CC=CC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid precipitate is collected
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=NC(=C1)C(=O)O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.